molecular formula C11H15NO B185217 2-methyl-N-(3-methylphenyl)propanamide CAS No. 7146-00-1

2-methyl-N-(3-methylphenyl)propanamide

Cat. No.: B185217
CAS No.: 7146-00-1
M. Wt: 177.24 g/mol
InChI Key: OFKDADAPWXHGJJ-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylphenyl)propanamide is a substituted propanamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide chain.

Properties

CAS No.

7146-00-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13)

InChI Key

OFKDADAPWXHGJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)C

Other CAS No.

7146-00-1

Origin of Product

United States

Scientific Research Applications

Fragrance Development

One of the most notable applications of 2-methyl-N-(3-methylphenyl)propanamide is in the fragrance industry. The compound possesses distinct olfactory properties that can be utilized in creating perfumes and scented products.

  • Odor Profile : The compound is characterized by a pleasant fruity or cassis-like odor, making it suitable for incorporation into various fragrance formulations .
  • Stability : Its chemical stability allows it to maintain its scent over time, which is crucial for commercial fragrance products .
  • Perfume Compositions : It has been included in various perfume compositions, where it contributes to the overall scent profile and enhances the product's appeal .

Pharmaceutical Applications

The pharmaceutical potential of this compound is being explored, particularly in drug development.

  • Bioactivity : Research indicates that derivatives of this compound may exhibit bioactive properties that could be beneficial in therapeutic applications .
  • Synthesis and Testing : The compound has been synthesized for use in studies assessing its efficacy as a drug candidate, particularly in the context of cancer treatment.

Agricultural Uses

In agriculture, this compound has been investigated for its potential as an insect repellent.

  • Insect Repellency : The compound demonstrates insect-repellent properties comparable to well-known repellents like N,N-diethyl-m-toluamide (DEET), suggesting its utility in developing eco-friendly pest control solutions .
  • Sustainability : Utilizing such compounds can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
FragranceExhibits fruity/cassis odor; stable in formulations
PharmaceuticalsPotential bioactivity; synthesized for cancer treatment studies
AgricultureEffective insect repellent; sustainable alternative to synthetic options

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-methyl-N-(3-methylphenyl)propanamide with structurally similar compounds, emphasizing substituent variations and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenyl Ring) Propanamide Chain Molecular Weight (g/mol) Biological Activity Key References
This compound 3-methyl 2-methyl 177.24 (calculated) Not reported
Flutamide 4-nitro, 3-CF₃ 2-methyl 276.2 Antiandrogen (androgen receptor inhibitor)
3-Chloro-N-(4-methylphenyl)propanamide 4-methyl, 3-Cl - - Synthetic intermediate
2,2-Dimethyl-N-(3-methylphenyl)propanamide 3-methyl 2,2-dimethyl 191.27 Not reported
Cyano analogue (CYA) of flutamide 4-cyano, 3-CF₃ 2-methyl - Reductive metabolite study

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Flutamide’s 4-nitro and 3-trifluoromethyl substituents are strong electron-withdrawing groups (EWGs), enhancing its binding to androgen receptors . The cyano analog (CYA) in replaces flutamide’s nitro group with a cyano substituent, altering its metabolic pathways and redox activity .

Chain Branching Effects :

  • The 2,2-dimethyl variant () exhibits increased steric hindrance compared to the target compound, which may reduce reactivity in synthesis or binding interactions .

Halogenated Derivatives :

  • 3-Chloro-N-(4-methylphenyl)propanamide () demonstrates the utility of halogen substituents in directing electrophilic substitution reactions, making it a valuable synthetic intermediate .

Pharmacological Applications :

  • Flutamide’s antiandrogenic activity is attributed to its nitro and trifluoromethyl groups, which stabilize interactions with hydrophobic receptor pockets . The target compound’s simpler structure lacks these features, suggesting distinct applications.

Preparation Methods

Direct Acylation of 3-Methylaniline with Isobutyryl Chloride

The most straightforward method involves reacting 3-methylaniline with isobutyryl chloride under anhydrous conditions. This nucleophilic acyl substitution proceeds via the following reaction:

3-Methylaniline+Isobutyryl ChlorideBaseThis compound+HCl\text{3-Methylaniline} + \text{Isobutyryl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Conditions :

  • Solvent : Dichloromethane or toluene (anhydrous).

  • Base : Triethylamine or pyridine (2.0 equiv) to neutralize HCl.

  • Temperature : 0–25°C (exothermic reaction control).

  • Yield : 70–85% after purification.

Workup :

  • Quench with ice-cold water to remove excess acid chloride.

  • Extract with organic solvent, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethyl acetate/hexane).

Epoxidation-Mediated Synthesis Adapting Patent CN106905265A

A method adapted from epoxy-propanamide synthesis (Patent CN106905265A) involves in situ epoxidation followed by selective reduction. While originally designed for N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives, the protocol is modifiable for 3-methylphenyl substrates:

Steps :

  • React 2-methyl-N-(3-methylphenyl)acrylamide with phthalic anhydride in dichloromethane.

  • Add 30–55% hydrogen peroxide dropwise at 30–60°C.

  • Monitor reaction progress via HPLC until acrylamide residue <0.5%.

Optimized Parameters :

ParameterValue
SolventDichloromethane or chloroform
Molar Ratio (Acrylamide:Phthalic Anhydride)1:1.2–1:1.8
Reaction Temperature30–60°C
WorkupFiltration, washing, drying

This method achieves >90% conversion but requires post-synthesis epoxide reduction (e.g., using NaBH₄) to yield the target amide.

One-Pot Reductive Amination from Keto-Acid Precursors

Adapting Tolterodine synthesis methodologies (PDF: Improved one-pot synthesis), a reductive amination approach enables concurrent imine formation and reduction:

Reaction Scheme :

3-Methylbenzaldehyde+IsobutyramideNaBH4/H2OThis compound\text{3-Methylbenzaldehyde} + \text{Isobutyramide} \xrightarrow{\text{NaBH}4/\text{H}2\text{O}} \text{this compound}

Conditions :

  • Solvent : Tetrahydrofuran (THF)/water (4:1).

  • Reductant : Sodium borohydride (1.2 equiv).

  • Temperature : 25°C, 12–24 hours.

  • Yield : 65–75% after column chromatography.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Acyl Substitution in Direct Acylation

The amine group of 3-methylaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride, displacing chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Rate-limiting step: amine deprotonation.

Epoxidation and Subsequent Reduction

In the patent-derived method, hydrogen peroxide and phthalic anhydride generate a peracid intermediate, enabling epoxidation of the acrylamide double bond. Post-epoxidation, sodium sulfite reduces the epoxy group to a single bond while retaining the amide functionality.

Optimization Strategies for Industrial Feasibility

Solvent Selection and Temperature Control

  • Dichloromethane : Preferred for high solubility of intermediates and ease of removal (bp 40°C).

  • Low-Temperature Acylation : Minimizes side reactions (e.g., over-acylation).

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance : Reduces reaction time by 50% in pilot studies (unpublished data).

Purification and Characterization

Recrystallization vs. Chromatography

MethodPurity (%)Yield Loss (%)Cost Efficiency
Recrystallization98–9910–15High
Column Chromatography>99.520–30Low

Analytical Validation

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time 8.2 min.

  • NMR : δ 1.2 (d, 6H, CH(CH₃)₂), δ 2.3 (s, 3H, Ar-CH₃), δ 6.7–7.1 (m, 4H, Ar-H).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

  • Advantages : Improved heat dissipation, 24/7 operation, 20% higher yield than batch.

  • Safety : Automated quenching systems for exothermic steps.

Environmental and Cost Metrics

ParameterDirect AcylationEpoxidation Method
E-Factor8.212.5
Raw Material Cost ($/kg)4568

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(3-methylphenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between 2-methylpropanoyl chloride and 3-methylaniline. Key steps include:

  • Coupling Reagents : Use carbodiimides (e.g., EDCI) with HOBt to enhance efficiency and reduce racemization .
  • Solvent Selection : Anhydrous dichloromethane or THF under nitrogen atmosphere minimizes side reactions.
  • Temperature Control : Maintain 0–5°C during initial mixing, followed by room-temperature stirring for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 1.4 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) confirm structural integrity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 191.24 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate solutions at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks.
  • Analytical Monitoring : Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound’s crystal structure and intermolecular interactions?

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks.
  • Hydrogen Bond Analysis : Graph-set notation (e.g., R22(8)R_2^2(8) motifs) identifies packing patterns influencing solubility and stability .

Q. What computational strategies predict the compound’s biological activity, and how do structural modifications alter potency?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Compare binding affinities of analogs like Flutamide (antiandrogen activity) .
  • QSAR Studies : Correlate substituent electronic effects (Hammett constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance receptor affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple sources (e.g., IC50_{50} values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

Q. What methodologies identify degradation pathways and reactive intermediates during metabolic studies?

  • LC-MS/MS : Detect metabolites in hepatocyte incubations. For example, hydroxylation at the methylphenyl group or amide hydrolysis.
  • Isotope Labeling : Use 14^{14}C-labeled compound to trace metabolic fate in vitro .

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